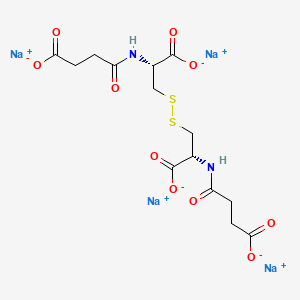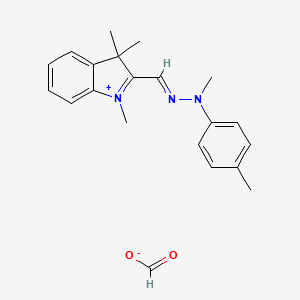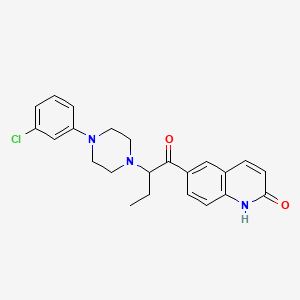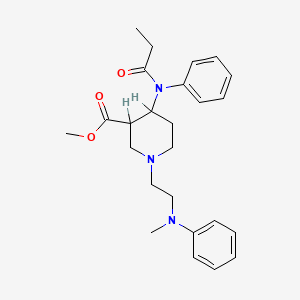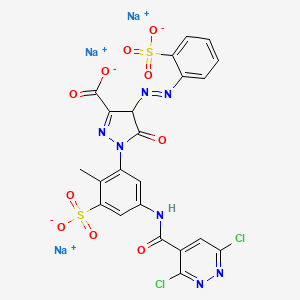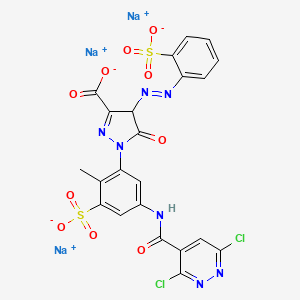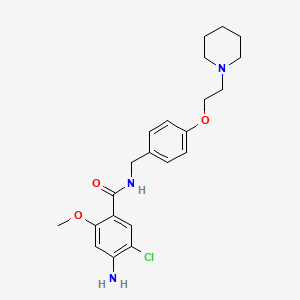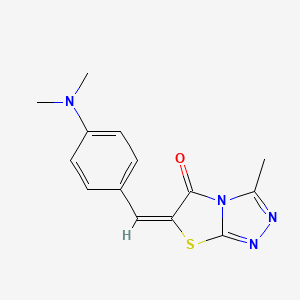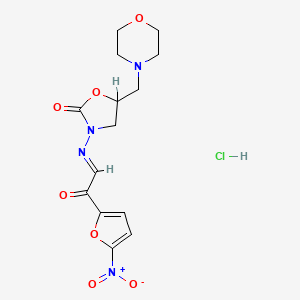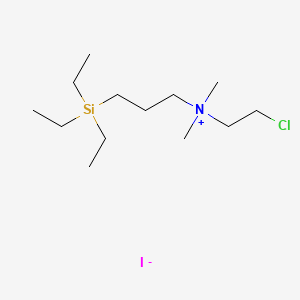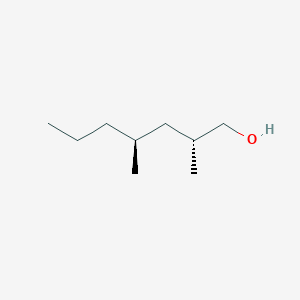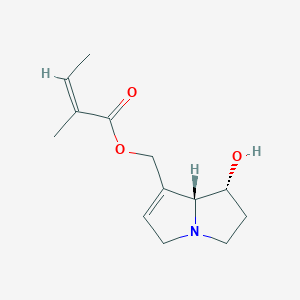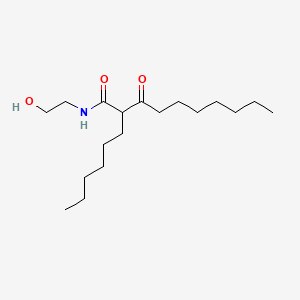
Hexyloxodecanamide monoethanolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyloxodecanamide monoethanolamide is a chemical compound with the molecular formula C18H35NO3. It is a type of fatty acid monoethanolamide, which is a nonionic surfactant. This compound is known for its applications in various fields, including detergents, cosmetics, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyloxodecanamide monoethanolamide can be synthesized through the reaction of fatty acids with monoethanolamine. The process typically involves heating the fatty acid with monoethanolamine under controlled conditions to form the amide bond. The reaction is usually carried out at elevated temperatures, around 50-60°C, with the presence of a catalyst such as sulfuric acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of fatty acid monoethanolamides, including this compound, involves the esterification of fatty acids followed by amidation. The process begins with the conversion of fatty acids to their methyl esters, which are then reacted with monoethanolamine to form the desired amide. This method ensures high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hexyloxodecanamide monoethanolamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Hexyloxodecanamide monoethanolamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It has applications in cell culture and molecular biology as a stabilizing agent.
Medicine: It is investigated for its potential therapeutic effects, including neuroprotective properties.
Industry: It is used in the formulation of detergents, cosmetics, and other personal care products due to its surfactant properties
Wirkmechanismus
The mechanism of action of hexyloxodecanamide monoethanolamide involves its interaction with various molecular targets. It acts as an agonist at peroxisome proliferator-activated receptor alpha (PPAR-α) and inhibits ceramidase, thereby affecting the sphingolipid signaling pathway. These interactions lead to various physiological effects, including anti-inflammatory and neuroprotective actions .
Vergleich Mit ähnlichen Verbindungen
Hexyloxodecanamide monoethanolamide can be compared with other fatty acid monoethanolamides such as oleic monoethanolamide and coco monoethanolamide. While all these compounds share similar surfactant properties, this compound is unique due to its specific fatty acid chain length, which can influence its solubility and interaction with other molecules .
List of Similar Compounds
- Oleic monoethanolamide
- Coco monoethanolamide
- Arachidonic acid monoethanolamide
Eigenschaften
CAS-Nummer |
884905-11-7 |
|---|---|
Molekularformel |
C18H35NO3 |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
2-hexyl-N-(2-hydroxyethyl)-3-oxodecanamide |
InChI |
InChI=1S/C18H35NO3/c1-3-5-7-9-11-13-17(21)16(12-10-8-6-4-2)18(22)19-14-15-20/h16,20H,3-15H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
OKPVDVORYUWJHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C(CCCCCC)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


